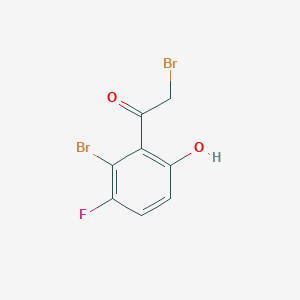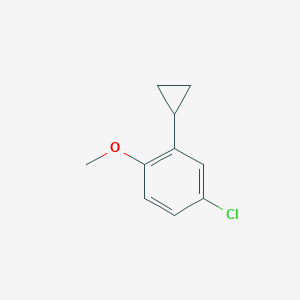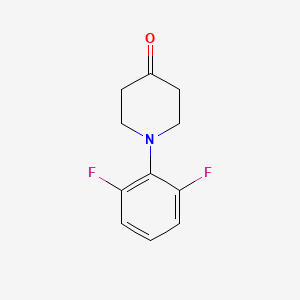
1-(2,6-Difluorophenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2,6-difluorophenyl group
Méthodes De Préparation
The synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by the presence of various halogen derivatives, resulting in yields ranging from 55% to 92% . The structure of the synthesized compound is confirmed using techniques such as 1H and 13C NMR and mass spectrometry .
Analyse Des Réactions Chimiques
1-(2,6-Difluorophenyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)piperidin-4-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorophenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)piperidin-4-one: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)piperidin-4-one: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2 |
Clé InChI |
VNKNABVNGYMUOI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)

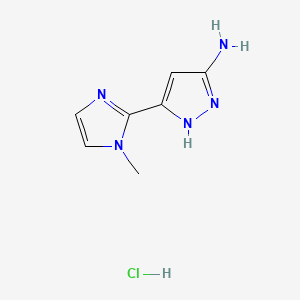


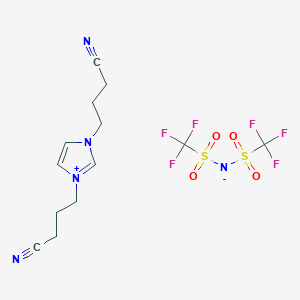


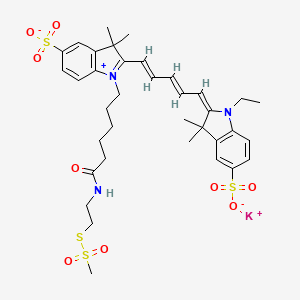
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
